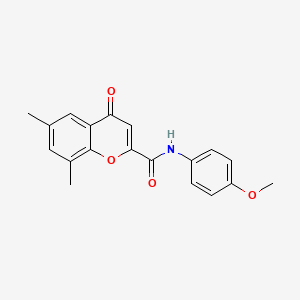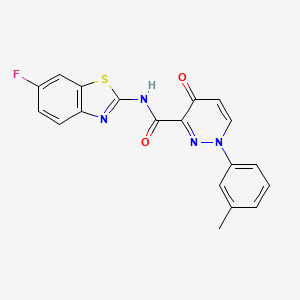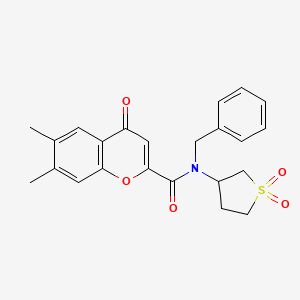![molecular formula C19H17N5OS B11386416 3-(2-methylphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B11386416.png)
3-(2-methylphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that contains both triazole and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of the corresponding hydrazinecarbothioamide with an appropriate acylating agent.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of the corresponding hydrazide with an appropriate acylating agent.
Coupling of the Two Rings: The final step involves coupling the triazole and oxadiazole rings through a sulfanyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced to a dihydrooxadiazole.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrooxadiazoles.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE has a wide range of scientific research applications, including:
Medicinal Chemistry:
Materials Science:
Wirkmechanismus
The mechanism of action of 5-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL: A similar compound with a triazole ring and a thiol group.
2-{[4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-YL]THIO}-1-PHENYLETHAN-1-ONE: A similar compound with a triazole ring and a thioether linkage.
Uniqueness
5-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE is unique due to the presence of both triazole and oxadiazole rings, which can confer a combination of biological activities and chemical reactivity not found in simpler compounds. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C19H17N5OS |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3-(2-methylphenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H17N5OS/c1-13-8-6-7-11-15(13)17-20-16(25-23-17)12-26-19-22-21-18(24(19)2)14-9-4-3-5-10-14/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
GMNZFSIJJZNCGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide](/img/structure/B11386343.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11386351.png)
![6-benzyl-3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11386353.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B11386360.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11386364.png)
![1-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11386369.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386374.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11386380.png)
![2-(4-Chlorophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11386392.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-yl-3-propylurea](/img/structure/B11386395.png)

![2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(pentylsulfonyl)-1,3-oxazole](/img/structure/B11386400.png)
